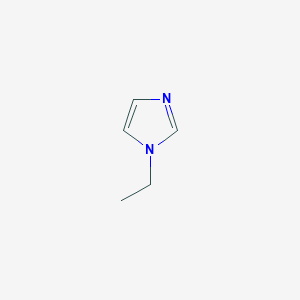

1-Ethylimidazole

Übersicht

Beschreibung

1-Ethyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C5H8N2. It is a derivative of imidazole, where an ethyl group is attached to the nitrogen atom at the 1-position. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-Ethyl-1H-Imidazol kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Alkylierung von Imidazol mit Ethylhalogeniden unter basischen Bedingungen. So kann Imidazol beispielsweise in Gegenwart einer Base wie Kaliumcarbonat mit Ethyliodid umgesetzt werden, um 1-Ethyl-1H-Imidazol zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von 1-Ethyl-1H-Imidazol beinhaltet typischerweise großtechnische Alkylierungsreaktionen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und verwendet oft Durchflussreaktoren und fortschrittliche Reinigungsverfahren, um die Qualität des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen: 1-Ethyl-1H-Imidazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid zu N-Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können es in entsprechende Amine umwandeln.

Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Ethylgruppe durch andere Substituenten ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Alkylhalogenide, Säurechloride.

Hauptprodukte, die gebildet werden:

Oxidation: N-Oxide.

Reduktion: Amine.

Substitution: Verschiedene substituierte Imidazole.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-1H-Imidazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 1-Ethyl-1H-Imidazol hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. So kann es beispielsweise als Inhibitor oder Aktivator bestimmter Enzyme wirken, indem es an deren aktive Zentren bindet. Die beteiligten molekularen Zielstrukturen und Signalwege variieren je nach dem spezifischen biologischen Kontext .

Ähnliche Verbindungen:

1-Methyl-1H-Imidazol: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Ethylgruppe.

2-Ethyl-1H-Imidazol: Ethylgruppe an der 2-Position anstelle der 1-Position gebunden.

1-Propyl-1H-Imidazol: Propylgruppe anstelle einer Ethylgruppe.

Einzigartigkeit: 1-Ethyl-1H-Imidazol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine Reaktivität und Wechselwirkung mit anderen Molekülen beeinflussen kann. Die Ethylgruppe in der 1-Position kann die sterischen und elektronischen Eigenschaften der Verbindung beeinflussen und sie von anderen Imidazolderivaten unterscheiden .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert it to corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Various substituted imidazoles.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-1H-imidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-ethyl-1H-imidazole depends on its specific application. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group.

2-Ethyl-1H-imidazole: Ethyl group attached at the 2-position instead of the 1-position.

1-Propyl-1H-imidazole: Propyl group instead of an ethyl group.

Uniqueness: 1-Ethyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The ethyl group at the 1-position can affect the compound’s steric and electronic properties, making it distinct from other imidazole derivatives .

Biologische Aktivität

1-Ethylimidazole (CAS 7098-07-9) is a compound that has garnered attention in various fields due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of imidazole, characterized by the presence of an ethyl group at the nitrogen atom. Its chemical formula is , and it has a molecular weight of 112.13 g/mol. The compound exhibits amphiphilic properties, which contribute to its biological activity.

Pharmacological Activities

This compound has been studied for various pharmacological effects, including:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial and antifungal properties. Its mechanism involves disrupting microbial cell membranes and inhibiting vital enzymatic functions.

- Cytoprotective Effects : A study demonstrated that complexes of this compound with zinc ascorbate enhance resistance to oxidative stress and hypoxia in experimental models. This cytoprotective effect was evidenced by increased survival rates in mice exposed to nitrogen dioxide (NO2) .

- Antitumor Properties : Platinum complexes containing this compound have shown promise as antitumor agents. These complexes can effectively enter cells and target DNA, leading to apoptosis in cancer cells .

Study on Cytoprotection

In a study evaluating the protective effects of this compound complexes, it was found that administration of the compound significantly increased the survival rate of mice subjected to acute hypoxic conditions. The survival rate improved from 25% in control groups to 65% in treated groups when given at a dose of 5 mg/kg .

| Treatment Group | Survival Rate (%) |

|---|---|

| Control | 25 |

| This compound + Zinc Ascorbate | 65 |

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that it effectively inhibited the growth of several pathogenic bacteria and fungi, suggesting its potential use as a broad-spectrum antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Molecular Docking Studies

Molecular docking studies have further elucidated the interactions between this compound and various biological targets. For instance, docking simulations revealed favorable binding affinities with enzymes involved in histidine metabolism, suggesting potential roles in metabolic regulation .

ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound indicates good gastrointestinal absorption and favorable pharmacokinetic properties. Studies suggest that it adheres well to Lipinski's Rule of Five, indicating its potential as an orally bioavailable drug candidate .

Eigenschaften

IUPAC Name |

1-ethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-2-7-4-3-6-5-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDFHWZHHOSSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221209 | |

| Record name | 1-Ethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7098-07-9 | |

| Record name | 1-Ethylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7098-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T49PA5I372 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.